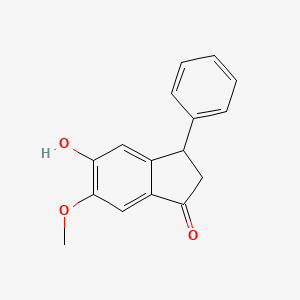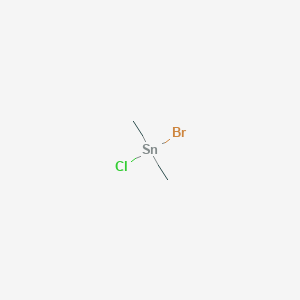
Stannane, bromochlorodimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Stannane, bromochlorodimethyl- is an organotin compound with the chemical formula C2H6BrClSn It is a derivative of stannane (SnH4) where two hydrogen atoms are replaced by methyl groups, one by a bromine atom, and one by a chlorine atom
準備方法
Synthetic Routes and Reaction Conditions: Stannane, bromochlorodimethyl- can be synthesized through several methods. One common approach involves the reaction of dimethyltin dichloride with bromine in the presence of a suitable solvent. The reaction conditions typically include controlled temperatures and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of stannane, bromochlorodimethyl- often involves large-scale reactions using automated systems to ensure consistency and purity. The process may include steps such as distillation and purification to obtain the desired compound in high yield and purity.
化学反応の分析
Types of Reactions: Stannane, bromochlorodimethyl- undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different organotin species.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl or aryl halides, and the reactions are typically carried out in polar solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed:
Substitution Reactions: Products include various substituted organotin compounds.
Oxidation and Reduction Reactions: Products can range from different oxidation states of tin compounds to fully reduced stannanes.
科学的研究の応用
Stannane, bromochlorodimethyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including as a precursor for drug development.
Industry: It is used in the production of various organotin compounds that have applications in catalysis, materials science, and as stabilizers in plastics.
作用機序
The mechanism of action of stannane, bromochlorodimethyl- involves its ability to form stable complexes with various substrates. The molecular targets and pathways include:
Coordination with Nucleophiles: The tin atom can coordinate with nucleophiles, facilitating substitution reactions.
Redox Reactions: The compound can undergo redox reactions, altering its oxidation state and reactivity.
類似化合物との比較
Dimethyltin Dichloride (C2H6Cl2Sn): Similar in structure but lacks the bromine atom.
Tributyltin Hydride (C12H28Sn): Another organotin compound with different alkyl groups.
Stannane (SnH4): The parent compound with all hydrogen atoms.
特性
CAS番号 |
54182-25-1 |
|---|---|
分子式 |
C2H6BrClSn |
分子量 |
264.13 g/mol |
IUPAC名 |
bromo-chloro-dimethylstannane |
InChI |
InChI=1S/2CH3.BrH.ClH.Sn/h2*1H3;2*1H;/q;;;;+2/p-2 |
InChIキー |
CPKHKWSGXDZMSB-UHFFFAOYSA-L |
正規SMILES |
C[Sn](C)(Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


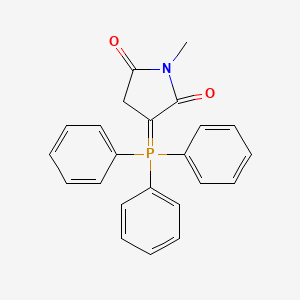



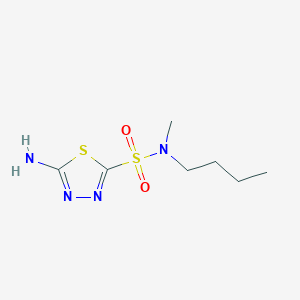
![2-Methyl-2-[3-(2-methyloxiran-2-yl)propyl]-1,3-dioxolane](/img/structure/B14647466.png)

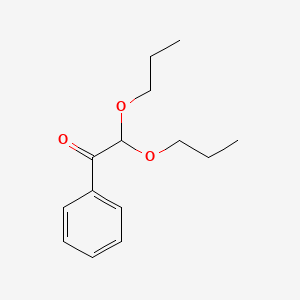
![Bicyclo[3.3.1]nonane-2-carboxylic acid](/img/structure/B14647473.png)

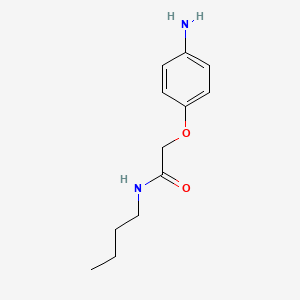
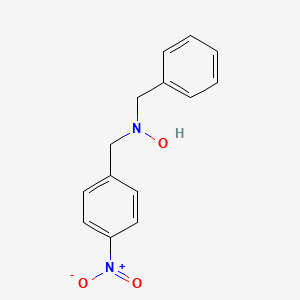
-lambda~5~-phosphane](/img/structure/B14647497.png)
